molecular formula C11H10BrNO3 B1426063 Ethyl 3-amino-6-bromobenzofuran-2-carboxylate CAS No. 887250-14-8

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Cat. No.: B1426063
CAS No.: 887250-14-8
M. Wt: 284.11 g/mol
InChI Key: OJAYNCRLFMCJIQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. One common method includes the bromination of 3-amino-benzofuran-2-carboxylic acid, followed by esterification with ethanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including anti-tumor and antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrNO3C_{11}H_{10}BrNO_3 and a molecular weight of approximately 284.11 g/mol. Its structure features a benzofuran moiety with an amino group at the 3-position and a bromine atom at the 6-position, contributing to its unique reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes. Notably, it is believed to inhibit certain enzymes that are crucial for cell proliferation, which underlies its anti-tumor effects. Additionally, it may affect pathways related to bacterial virulence by targeting enzymes critical for the proper folding of virulence factors in pathogenic bacteria like Escherichia coli (EcDsbA) .

1. Anti-Tumor Activity

Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. These compounds have been shown to interact with enzymes involved in tumor growth, potentially leading to inhibited proliferation of cancer cells.

2. Antibacterial Properties

This compound has demonstrated antibacterial activity against various strains of bacteria. Studies have shown that derivatives within this class can effectively inhibit E. coli and Bacillus subtilis, making them candidates for further pharmacological exploration .

Case Study: Antibacterial Activity

In a comparative study, several benzofuran derivatives were synthesized and evaluated for their antibacterial efficacy against E. coli and B. subtilis. The results indicated that compounds derived from benzofuran scaffolds exhibited significant antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

CompoundMIC against B. subtilis (µg/mL)MIC against E. coli (µg/mL)
Compound A1.25 ± 0.601.80 ± 0.25
Compound B1 ± 1.502.4 ± 1.00

This table highlights the effectiveness of these compounds in inhibiting bacterial growth.

Case Study: Anti-Tumor Activity

Another study focused on the anti-tumor potential of this compound analogs demonstrated their ability to induce apoptosis in cancer cell lines through enzyme inhibition pathways. The structural modifications on the benzofuran scaffold were crucial for enhancing potency and selectivity towards tumor cells.

Properties

IUPAC Name

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYNCRLFMCJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726335
Record name Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887250-14-8
Record name Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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